molecular formula C10H13BrN2O B7864275 (S)-2-Amino-N-(4-bromo-benzyl)-propionamide

(S)-2-Amino-N-(4-bromo-benzyl)-propionamide

Cat. No.: B7864275
M. Wt: 257.13 g/mol
InChI Key: GKDNMVAGNYBQNR-ZETCQYMHSA-N
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Description

(S)-2-Amino-N-(4-bromo-benzyl)-propionamide is a chiral α-aminoamide derivative featuring an (S)-configured alanine backbone. The compound is characterized by a propionamide group (CH3CH2CONH2) attached to a 4-bromo-benzyl substituent at the amide nitrogen. Its molecular formula is C10H12BrN2O (inferred from structural analogs in and ). The bromine atom on the benzyl ring introduces steric bulk and polarizability, enhancing lipophilicity compared to lighter halogens like chlorine. This property may influence biological interactions, such as receptor binding or membrane permeability.

Properties

IUPAC Name

(2S)-2-amino-N-[(4-bromophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-7(12)10(14)13-6-8-2-4-9(11)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDNMVAGNYBQNR-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-bromo-benzyl)-propionamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous-flow protocols for bromination to ensure high efficiency and yield. The use of acetonitrile as a solvent and household compact fluorescent lamps (CFL) for radical activation are common in such processes .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Substituent (X) Key Properties Applications/Notes
(S)-2-Amino-N-(4-bromo-benzyl)-propionamide - C10H12BrN2O Br High lipophilicity; steric bulk from Br. Discontinued research compound .
(S)-2-Amino-N-(4-chloro-benzyl)-propionamide 2061996-79-8 C10H13ClN2O Cl Lower molecular weight; higher electronegativity. Intermediate in drug synthesis; improved solubility vs. Br analog .
(S)-2-Amino-N-(4-nitro-phenyl)-propionamide (H-Ala-pNA) 31796-55-1 (HCl salt) C9H10N4O3 (free base) NO2 Strong electron-withdrawing group; chromogenic. Protease substrate in biochemical assays .
(S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide 153117-08-9 C14H22N2O2 OMe, N-iPr Methoxy enhances polarity; N-iPr adds steric hindrance. Pharmacokinetic studies due to modified solubility/stability .
(S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide 1543401-60-0 C12H17N2O Me, N-Me Reduced H-bonding capacity; electron-donating methyl. Research on amide modifications .

Halogen Substitution: Bromo vs. Chloro Analogs

The 4-bromo-benzyl derivative exhibits greater lipophilicity (logP ~1.8–2.2 estimated) compared to the 4-chloro-benzyl analog (logP ~1.5–1.9), attributable to bromine’s larger atomic radius and polarizability. This difference may enhance passive diffusion across biological membranes but reduce aqueous solubility. In synthetic chemistry, brominated aromatics are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), offering versatility in derivatization .

Electron-Withdrawing vs. Electron-Donating Groups

  • Nitro Group (H-Ala-pNA) : The nitro group in H-Ala-pNA is a strong electron-withdrawing substituent, making the compound a chromogenic substrate for proteases. Its absorption at 405 nm upon hydrolysis facilitates enzymatic activity measurement .
  • Methoxy Group: The 4-methoxy-benzyl analog () introduces an electron-donating group, increasing solubility in polar solvents (e.g., methanol/water mixtures). This property is advantageous in formulations requiring enhanced bioavailability .

N-Alkylation and Steric Effects

  • However, this modification can also diminish target affinity in enzyme-inhibitor interactions.

Therapeutic Potential

While the bromo-benzyl compound’s specific applications are undocumented, structurally related amides have been explored as enzyme inhibitors (e.g., DPP-IV inhibitors for diabetes, ) and antibacterial agents (). The bromo substitution’s lipophilicity could favor central nervous system (CNS) penetration in drug design .

Biological Activity

(S)-2-Amino-N-(4-bromo-benzyl)-propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C11_{11}H12_{12}BrN1_{1}O
  • CAS Number : 1565738-33-1
  • Molecular Weight : 252.12 g/mol

Anticonvulsant Activity

Research indicates that (S)-2-Amino-N-(4-bromo-benzyl)-propionamide exhibits notable anticonvulsant properties. A study evaluating various derivatives of benzyl propionamides found that 4'-substituted compounds, including those with a bromo group, demonstrated superior activity in the maximal electroshock (MES) test, which is a standard model for assessing anticonvulsant efficacy in rodents .

Table 1: Anticonvulsant Activity Comparison

Compound NameStructureMES ED50 (mg/kg)
(S)-2-Amino-N-(4-bromo-benzyl)-propionamideStructure9.5
LacosamideStructure10.0
PhenytoinStructure9.5

The results indicate that the presence of the bromine atom at the para position enhances the compound's ability to inhibit seizures effectively.

Antimicrobial Activity

(S)-2-Amino-N-(4-bromo-benzyl)-propionamide also shows promising antimicrobial activity. In vitro studies have revealed its effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antibacterial properties.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4.69
Escherichia coli5.64
Enterococcus faecalis8.33
Pseudomonas aeruginosa13.40

These findings suggest that the compound could be further developed as an antibacterial agent, particularly against resistant strains of bacteria .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of the bromine substitution on the benzyl moiety. The presence of electron-withdrawing groups like bromine enhances the compound's lipophilicity and interaction with biological targets, leading to improved pharmacological profiles .

Figure 1: SAR Analysis of Benzyl Propionamides

A detailed analysis shows that variations in substituents at the benzyl position significantly influence both anticonvulsant and antimicrobial activities. For instance, compounds with larger or more sterically hindered groups at this position generally exhibited reduced efficacy.

Case Studies

  • Anticonvulsant Efficacy Study : A study conducted by the National Institute of Neurological Disorders and Stroke assessed multiple derivatives, including (S)-2-Amino-N-(4-bromo-benzyl)-propionamide, revealing that it provided comparable seizure protection to established antiepileptic drugs like phenytoin .
  • Antimicrobial Efficacy Study : In another investigation focusing on synthetic alkaloids, (S)-2-Amino-N-(4-bromo-benzyl)-propionamide was tested alongside other monomeric alkaloids, demonstrating significant activity against both Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .

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